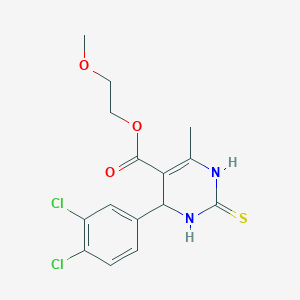![molecular formula C16H15NO4 B4050893 1-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4050893.png)
1-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.10010796 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis and Building Blocks
Research has demonstrated the utility of related furyl and indolyl compounds in enantioselective synthesis, serving as chiral building blocks for the preparation of biologically active molecules. For example, the selective conversion of 1-(2-furyl)-2-hydroxyethan-1-one and related compounds into important chiral building blocks with high enantiomeric excess has been reported, highlighting their potential in the synthesis of serine and azasugars, which are significant in medicinal chemistry (Demir et al., 2003).
Antibacterial Activity
Compounds containing the furyl group have been synthesized and evaluated for their antibacterial activity. Studies show that derivatives with a 2-(2-furyl)-2-oxoethyl group exhibit similar antibacterial activity to reference drugs like norfloxacin and ciprofloxacin against certain bacteria (Foroumadi et al., 1999).
Photophysical Properties
The photophysical properties of indole derivatives, closely related to the queried compound, have been explored for applications in labeling, bio-analytical sensors, and optoelectronic devices. Studies demonstrate unique behaviors like reverse solvatochromism depending on solvent polarity, suggesting their potential in a variety of technological applications (Bozkurt & Doğan, 2018).
Antimicrobial and Anti-inflammatory Analogs
Further, analogs of indolinone have been synthesized and tested for antimicrobial activity, showing significant growth inhibitory effects against various microorganisms. This points to the potential use of such compounds in developing new antimicrobial agents (El-Gendy & Ahmedy, 2000). Also, research into indomethacin analogs with modifications to reduce gastrointestinal toxicity has highlighted the potential of indole derivatives in the development of safer anti-inflammatory medications (Bhandari et al., 2010).
Catalysis and Synthetic Methodologies
The use of related furyl and indolyl compounds in catalysis and novel synthetic methodologies is also notable. Studies on the kinetic resolution of ethyl furyl- and thienyl-hydroxypropanoates with Candida antarctica lipases have shed light on the enantiopreference of lipases and opened up new avenues for the synthesis of enantiomerically pure compounds (Brem et al., 2011).
Properties
IUPAC Name |
1-ethyl-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxyindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-17-12-7-4-3-6-11(12)16(20,15(17)19)10-13(18)14-8-5-9-21-14/h3-9,20H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGSVPCEGYNUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzamide](/img/structure/B4050813.png)
![(5E)-3-ethyl-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4050821.png)




![1-{4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone](/img/structure/B4050880.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4050885.png)
![8-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4050897.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B4050900.png)
![N-[4-(butylsulfamoyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B4050908.png)
![3-(2-METHYLPROPANAMIDO)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4050914.png)
![4-Chloro-6-[(4-chloro-2-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4050922.png)
